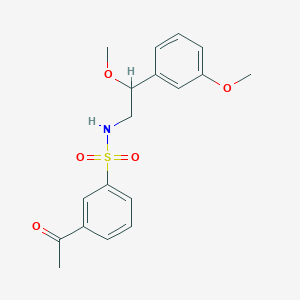
3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide” is a chemical compound with a molecular weight of 257.31 . It is also known as "3-acetyl-N-(2-methoxyethyl)benzenesulfonamide" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C11H15NO4S/c1-9(13)10-4-3-5-11(8-10)17(14,15)12-6-7-16-2/h3-5,8,12H,6-7H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups. The exact 3D structure can be computed using specialized software . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 223.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 223.12084340 g/mol . The topological polar surface area is 47.6 Ų . The compound has a complexity of 220 .Scientific Research Applications
Synthesis and Characterization of Sulfonamides
A study details the synthesis of various N-substituted sulfonamides, including derivatives similar to 3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide. These compounds were screened against several enzymes, providing insights into their potential biological activities and chemical characteristics (Rehman et al., 2011).
Bioactivity and Inhibition Studies
Sulfonamide derivatives have been studied for their bioactive properties. For instance, certain sulfonamide derivatives have shown significant inhibition against enzymes, suggesting their potential for therapeutic applications. This provides a basis for understanding the biological interactions and potential uses of this compound derivatives (Abbasi et al., 2019).
properties
IUPAC Name |
3-acetyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-13(20)14-6-5-9-17(11-14)25(21,22)19-12-18(24-3)15-7-4-8-16(10-15)23-2/h4-11,18-19H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOKIAQDEWRSJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)
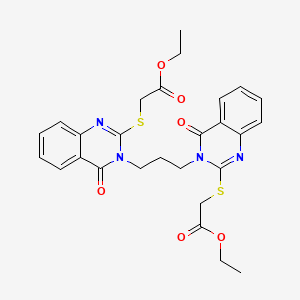
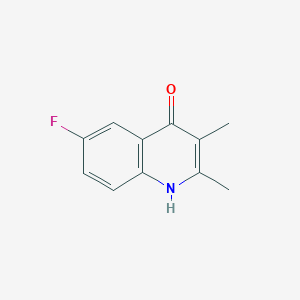
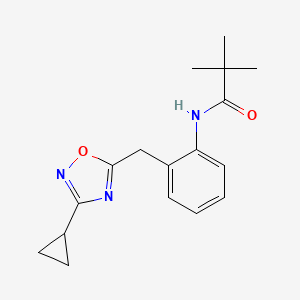

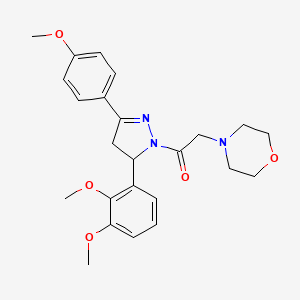
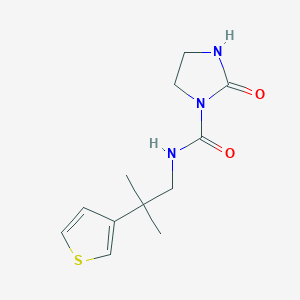
![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)
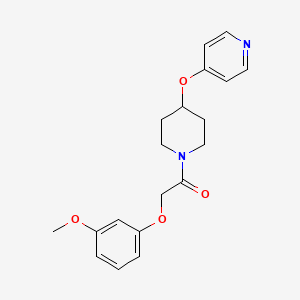

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2354797.png)